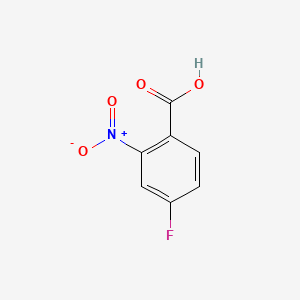

4-Fluoro-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCXHMYRQUERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192585 | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-01-4 | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Significance As a Fluorinated and Nitrated Aromatic Carboxylic Acid in Contemporary Chemical Research

The strategic importance of 4-Fluoro-2-nitrobenzoic acid in modern chemical research is rooted in the synergistic effects of its constituent functional groups: the carboxylic acid, the fluorine atom, and the nitro group. The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to enhance desirable properties. researchgate.netresearchgate.net Fluorine's high electronegativity can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netontosight.ai This "fluorine effect" can lead to improved bioavailability and efficacy of pharmaceuticals. researchgate.net

The presence of the nitro group further enhances the compound's utility. The strong electron-withdrawing nature of the nitro group impacts the reactivity of the aromatic ring, making it susceptible to certain chemical transformations. This feature is particularly valuable in the synthesis of complex molecules where controlled reactivity is essential. a2bchem.com The combination of these functional groups on a benzoic acid framework provides a versatile platform for a wide range of chemical modifications. chemimpex.com

The demand for fluorinated organic compounds continues to grow across various sectors, driving the need for innovative and efficient synthetic methods. researchgate.net Fluorinated aromatic carboxylic acids, such as this compound, serve as crucial building blocks in meeting this demand, offering a reliable starting point for the synthesis of novel and functionalized molecules. hokudai.ac.jp

Interdisciplinary Relevance Across Organic Synthesis, Medicinal Chemistry, Agrochemicals, and Materials Science

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes, each starting from different precursors and employing distinct reaction types.

Oxidative Routes from Substituted Toluene (B28343) Precursors

A primary and industrially relevant method for synthesizing substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluene derivative. In the case of this compound, the synthesis begins with the oxidation of 4-fluoro-2-nitrotoluene. This transformation targets the methyl group for conversion into a carboxylic acid functional group while preserving the fluoro and nitro substituents on the aromatic ring. A common and effective method for this oxidation utilizes strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reaction involves heating the toluene precursor with KMnO₄ in a suitable solvent system.

Another documented approach for a related isomer involves oxidation with nitric acid at elevated temperatures, which can yield the desired carboxylic acid in good percentages after purification. The general principle relies on the robust nature of the aromatic ring, which remains intact under the strong oxidative conditions required to convert the methyl group.

Table 1: Synthesis via Oxidation of Toluene Precursor

| Starting Material | Oxidizing Agent | Product | Typical Yield | Reference |

| 4-Fluoro-2-nitrotoluene | Potassium Permanganate (KMnO₄) | This compound | - | google.com |

| 2-Fluoro-4-nitrotoluene (B45272) | Nitric Acid | 2-Fluoro-4-nitrobenzoic acid | ~69-78% |

Nitration and Fluorination Strategies from Benzoic Acid Derivatives

The synthesis of this compound can also proceed through the direct functionalization of a benzoic acid scaffold. ontosight.ai One such strategy involves the nitration of a fluorinated benzoic acid precursor. For instance, starting with a 4-fluorobenzoic acid derivative, a nitro group can be introduced at the 2-position. This electrophilic aromatic substitution is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The position of nitration is directed by the existing substituents on the ring.

A Japanese patent describes a process where a 4-fluorohalogenobenzoic acid is nitrated to produce a 4-fluoro-2-nitrohalogenobenzoic acid, which is subsequently reduced. google.com This highlights the general applicability of nitrating fluorinated benzoic acid derivatives to obtain nitro-substituted products. google.com

Hydrolytic Transformations of Nitrile Precursors

Another effective synthetic route involves the hydrolysis of a nitrile-containing precursor. Specifically, 4-Fluoro-2-nitrobenzonitrile (B1304810) can be converted to this compound through hydrolysis. chemicalbook.com This reaction transforms the nitrile group (-CN) into a carboxylic acid group (-COOH) by reacting it with water. The hydrolysis can be performed under either acidic or alkaline conditions. libretexts.org

A documented procedure involves heating a suspension of 4-fluoro-2-nitro-benzonitrile in 48% hydrobromic acid (HBr) at 130 °C for several hours. chemicalbook.com After the reaction is complete, cooling the mixture and adding water causes the product, this compound, to precipitate out of the solution as a solid. This method has been shown to produce the target compound in a high yield of 81%. chemicalbook.com

Table 2: Synthesis via Hydrolysis of Nitrile Precursor

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-Fluoro-2-nitrobenzonitrile | 48% Hydrobromic Acid (HBr) | 130 °C, 6.5 hours | 81% | chemicalbook.com |

Regioselective Synthesis of Positional Isomers and Structurally Related Compounds

The precise placement of functional groups on the aromatic ring is critical, leading to the development of specific synthetic methods for various positional isomers of fluoro-nitrobenzoic acid.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The synthesis of the positional isomer, 2-Fluoro-4-nitrobenzoic acid, is most commonly achieved through the oxidation of 2-fluoro-4-nitrotoluene. chemicalbook.com This method is analogous to the synthesis of the 4-fluoro-2-nitro isomer, demonstrating the versatility of toluene oxidation in this chemical family.

One detailed procedure involves heating a mixture of 2-fluoro-4-nitrotoluene with potassium permanganate (KMnO₄) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com The reaction is heated to 95 °C, with additional portions of KMnO₄ added over time to drive the reaction to completion. After the reaction, the manganese dioxide byproduct is filtered off, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the 2-fluoro-4-nitrobenzoic acid product. This process yields the final product as a white crystalline solid with a yield of approximately 74%. chemicalbook.com

Another reported method uses chromium trioxide and periodic acid in acetonitrile (B52724) for the oxidation, achieving an 81% yield. chemicalbook.com

Table 3: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

| 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH (aq), Tetrabutylammonium bromide | 95 °C, 10+ hours | 73.7% | chemicalbook.com |

| 2-Fluoro-4-nitrotoluene | Chromium trioxide, Periodic acid, Acetonitrile | Room Temperature | 81% | chemicalbook.com |

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The synthesis of 4-Fluoro-3-nitrobenzoic acid typically involves the nitration of 4-fluorobenzoic acid. ontosight.aiprepchem.com This approach is a direct electrophilic aromatic substitution where the positions of the incoming nitro group are directed by the existing fluoro and carboxylic acid groups.

A specific laboratory preparation involves adding p-fluoro-benzoic acid to a cold (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com The reaction mixture is stirred at a low temperature for an hour before being allowed to warm to room temperature, where it is stirred for an extended period. The reaction is then quenched by pouring it over ice, which causes the product, 3-nitro-4-fluoro-benzoic acid, to precipitate. The solid product is then collected by filtration, washed, and dried. This procedure yields the desired isomer, which has a melting point of 123-124°C. prepchem.com This compound is a valuable building block for synthesizing various biologically active molecules, including benzimidazoles. sigmaaldrich.comossila.com

Table 4: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

| Starting Material | Reagents | Conditions | Product | Reference |

| p-Fluoro-benzoic acid | Nitric Acid, Sulfuric Acid | 0°C to 20°C | 4-Fluoro-3-nitrobenzoic acid | prepchem.com |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The efficient synthesis of this compound and its analogues relies heavily on the careful optimization of reaction parameters and the selection of appropriate catalyst systems. Researchers have explored various methodologies to maximize yields and minimize the formation of unwanted byproducts.

One common route involves the hydrolysis of 4-fluoro-2-nitrobenzonitrile. In a specific example, heating a mixture of 4-fluoro-2-nitrobenzonitrile with 48% hydrobromic acid at 130 °C for 6.5 hours resulted in an 81% yield of this compound. chemicalbook.com This method demonstrates a direct conversion under relatively harsh, high-temperature conditions.

For related halogenated nitrobenzoic acids, nitration of a substituted benzoic acid derivative is a key strategy. The synthesis of 4-chloro-3-fluoro-2-nitrobenzoic acid, for instance, can be achieved through nitration with a sulfonitric mixture (concentrated HNO₃ and H₂SO₄). vulcanchem.com Controlling the temperature between 0–10°C is crucial to minimize the formation of byproducts. vulcanchem.com The stepwise addition of nitric acid can further improve selectivity, with yields for analogous reactions reported to exceed 90%. vulcanchem.com The use of oleum (B3057394) (H₂SO₄ with SO₃) can enhance the generation of the nitronium ion (NO₂⁺), which is critical for the electrophilic substitution reaction. vulcanchem.com

Oxidation of substituted toluenes presents another important synthetic pathway. The synthesis of 2-fluoro-4-nitrobenzoic acid can be accomplished by the oxidation of 2-fluoro-4-nitrotoluene. researchgate.net Different oxidizing agents and conditions have been optimized for this conversion. Using nitric acid at an elevated temperature of 200°C for 4 hours can yield approximately 69% to 78% of the product after recrystallization. Alternatively, oxidation with potassium permanganate (KMnO₄) in an alkaline medium at 95°C, employing tetrabutylammonium bromide as a phase transfer catalyst, has been shown to achieve yields around 81%.

Catalytic systems play a vital role in various transformations. In the synthesis of 2-amino-4-fluorobenzoic acid from a 4-fluoro-2-nitrohalogenobenzoic acid intermediate, catalytic reduction is the preferred method. google.com A palladium-supported activated carbon catalyst is effective for this hydrogenation reaction, which is typically carried out with hydrogen gas. google.com For other reactions, such as Friedel-Crafts alkylation, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have proven effective, achieving an 84% yield in dichloromethane (B109758) (DCM). researchgate.net The choice of solvent is also critical; switching to acetonitrile increased the yield to 91% in this specific reaction. researchgate.net In the synthesis of more complex heterocyclic derivatives, copper catalysts such as Cu(CF₃SO₃)₂ have been used to facilitate one-pot rearrangement cascade reactions. nih.gov

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (B151448) involves a multi-step process including photochlorination, mixed acid nitration, and finally hydrolysis-oxidation, achieving a high total yield of over 80%. google.com The hydrolysis step can be performed in the presence of catalysts like zinc chloride, ferric chloride, or aluminum chloride at temperatures between 50-130°C. google.com

Table 1: Optimization of Synthetic Methods for this compound and Analogues

| Target Compound | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield |

| This compound | 4-Fluoro-2-nitrobenzonitrile | water; hydrogen bromide | 130°C; 6.5 h | 81% chemicalbook.com |

| 4-Chloro-3-fluoro-2-nitrobenzoic acid | Halogenated benzoic acid precursor | Concentrated HNO₃ and H₂SO₄ | 0–10°C | >90% (analogous reactions) vulcanchem.com |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | Nitric acid | 200°C; 4 h | 69-78% |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄), NaOH, tetrabutylammonium bromide | 95°C | ~81% |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluorotoluene | Photochlorination, mixed acid nitration, hydrolysis-oxidation | - | >80% (total yield) google.com |

| 2-Amino-4-fluorobenzoic acid | 4-Fluoro-2-nitrohalogenobenzoic acid | H₂, Palladium on activated carbon | 60-100°C | - |

Green Chemistry Principles in the Synthesis of this compound: Methodological Innovations

The integration of green chemistry principles into the synthesis of this compound and its analogues is an area of growing importance, focusing on creating more environmentally benign and efficient processes. Methodological innovations aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in this area is the development of synthetic routes with milder reaction conditions and reduced environmental impact. For example, a method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid has been developed that is noted for being more environmentally friendly, generating fewer "three wastes" (waste gas, wastewater, and industrial residue). google.com This process, which starts from 2-chloro-4-fluorotoluene, is suitable for industrial production due to its mild conditions, high yield, and reduced unit consumption. google.com

Process intensification through the use of microchannel reactors represents a key innovation in line with green chemistry principles. The synthesis of 4-fluoro-2-nitroaniline, a related compound, has been successfully demonstrated using a high-flux continuous flow microchannel reactor. google.com This method offers several advantages, including short reaction times (50-200 seconds), high efficiency, and a significant reduction in by-products. google.com The process is also safer, more stable, and highly controllable, which are crucial benefits for industrial-scale synthesis. google.com This approach showcases the potential for continuous manufacturing to replace traditional batch processes, thereby minimizing waste and improving safety.

The search for greener reaction media and techniques is also evident in related synthetic transformations. While not directly applied to this compound in the provided sources, the use of sonication as a technique for the rapid and facile preparation of heterocyclic derivatives like thiazines and thiadiazines points towards energy-efficient alternatives to conventional heating. globalscientificjournal.com Such techniques could potentially be adapted for steps in the synthesis of fluoro-nitrobenzoic acids.

Furthermore, the choice of catalysts and reaction pathways can contribute to a greener process. The use of highly efficient and selective catalysts, such as the palladium-on-carbon system for hydrogenation, reduces the need for stoichiometric reagents that generate large amounts of waste. google.com Designing multi-step syntheses into one-pot procedures, as seen in the copper-catalyzed synthesis of diazepines, also aligns with green chemistry by reducing the number of work-up and purification steps, thereby saving solvents and energy. nih.gov

Future innovations will likely continue to focus on these principles, exploring biocatalysis, renewable feedstocks, and solvent-free reaction conditions to further enhance the sustainability of synthesizing this compound and its derivatives. innospk.com

Advanced Applications in Organic Synthesis Utilizing 4 Fluoro 2 Nitrobenzoic Acid

4-Fluoro-2-nitrobenzoic Acid as a Versatile Building Block for Complex Molecular Architectures

This compound is a valuable chemical compound that serves as a versatile building block for creating complex organic molecules. a2bchem.com Its utility is rooted in the distinct reactivity of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom. This multi-functionality allows for a programmed, sequential series of reactions, enabling chemists to introduce specific molecular features and construct intricate architectures. a2bchem.com

The compound is a key starting material for synthesizing a range of important substances, including pharmaceutical intermediates, agrochemicals, and advanced functional materials like novel polymers and dyes. a2bchem.com The fluorine substituent is particularly notable; its inclusion in pharmaceutical compounds can enhance metabolic stability, binding affinity, and membrane permeability, thereby improving pharmacokinetic properties. The nitro group acts as a versatile functional handle that can be readily reduced to an amino group, which can then participate in a variety of subsequent chemical transformations. This combination of features makes this compound an indispensable tool for synthetic chemists aiming for the efficient and precise construction of complex molecular frameworks. a2bchem.com

Synthesis of Heterocyclic Scaffolds and Ring Systems through this compound Intermediacy

The structure of this compound is highly conducive to the synthesis of heterocyclic compounds, which are core scaffolds in many biologically active molecules. A closely related analogue, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been extensively demonstrated as a multireactive building block for the solid-phase synthesis of various condensed nitrogenous cycles. acs.orgacs.orgnih.gov The principles of these syntheses, involving sequential nucleophilic substitution, reduction, and cyclization, are broadly applicable to fluoronitrobenzoic acid derivatives.

The synthesis of benzimidazoles and benzotriazoles can be effectively achieved using solid-phase synthesis techniques starting from a fluoronitrobenzoic acid scaffold. In a strategy utilizing the related 4-chloro-2-fluoro-5-nitrobenzoic acid, the compound is first immobilized on a Rink amide resin. acs.orgacs.org This is followed by nucleophilic substitution of the chlorine atom, reduction of the nitro group to an amine using an agent like stannous chloride, and subsequent cyclization to form the desired heterocyclic ring. acs.orgacs.orgresearchgate.net For benzimidazole (B57391) synthesis, this typically involves condensation with an aldehyde. acs.org For benzotriazoles, cyclization is induced under appropriate conditions following the creation of an ortho-diamine intermediate. acs.orgacs.org The use of 4-fluoro-3-nitrobenzoic acid has also been noted in the synthesis of benzimidazole derivatives. nih.govossila.com

The same solid-phase strategy applied to the synthesis of benzimidazoles can be adapted to produce quinoxalinones and benzodiazepinediones. Starting with resin-bound 4-chloro-2-fluoro-5-nitrobenzoic acid, a sequence of chlorine substitution, nitro group reduction, and cyclization with appropriate reagents affords these seven-membered ring systems. acs.orgacs.orgnih.govacs.org

Specifically for benzodiazepinediones, an alternative approach involves the Ugi four-component condensation. researchgate.net This reaction can utilize a nitrobenzoic acid (such as 4-chloro-2-nitrobenzoic acid), an aldehyde, an isocyanide, and an α-amino ester as the components. The resulting product is then reductively cyclized to yield the final 1,4-benzodiazepine-2,5-dione structure. researchgate.net Research has also been conducted on the synthesis of 1,4-benzodiazepine-3-ones from anthranilonitrile, a derivative of 2-aminobenzoic acid. ki.se

The construction of succinimides is another synthetic application enabled by this class of compounds. The solid-phase synthesis route starting from 4-chloro-2-fluoro-5-nitrobenzoic acid has been shown to produce succinimides following the key steps of immobilization, substitution, reduction, and cyclization. acs.orgacs.orgnih.govacs.org A common method for converting a carboxylic acid, such as 4-fluorobenzoic acid, into its corresponding N-succinimidyl ester involves the use of reagents like N,N'-disuccinimidyl carbonate. nih.gov This conversion is a key step in creating activated esters used for bioconjugation, such as the synthesis of N-succinimidyl 4-[18F]fluorobenzoate (SFB) for labeling antibodies. nih.gov

This compound and its isomers are valuable precursors for creating molecules containing thiazole (B1198619) and piperazine (B1678402) moieties, which are important pharmacophores. chemicalbook.com For instance, a library of diverse piperazine-tethered thiazole compounds was prepared in a parallel synthesis effort. researchgate.net

Furthermore, the solid-phase synthesis of α-helix mimetics based on a phenyl-piperazine-triazine core has been demonstrated starting from 4-fluoro-3-nitrobenzoic acid loaded onto a Rink amide resin. nih.gov The synthesis proceeds with the introduction of nosyl-protected piperazines, followed by further diversification. researchgate.netnih.gov This highlights the utility of the fluoronitrobenzoic acid scaffold in building complex systems incorporating piperazine rings. nih.govrndsystems.com

Table 1: Heterocyclic Scaffolds from Fluoronitrobenzoic Acid Analogs

| Heterocyclic Scaffold | Synthetic Strategy | Key Precursor Mentioned |

|---|---|---|

| Benzimidazoles | Solid-Phase Synthesis | 4-Chloro-2-fluoro-5-nitrobenzoic acid acs.orgacs.org |

| Benzotriazoles | Solid-Phase Synthesis | 4-Chloro-2-fluoro-5-nitrobenzoic acid acs.orgacs.org |

| Quinoxalinones | Solid-Phase Synthesis | 4-Chloro-2-fluoro-5-nitrobenzoic acid acs.orgacs.org |

| Benzodiazepinediones | Solid-Phase Synthesis / Ugi Reaction | 4-Chloro-2-fluoro-5-nitrobenzoic acid acs.orgacs.orgresearchgate.net |

| Succinimides | Solid-Phase Synthesis | 4-Chloro-2-fluoro-5-nitrobenzoic acid acs.orgacs.org |

| Piperazine-Thiazoles | Parallel Synthesis | General piperazine & thiazole precursors researchgate.net |

Preparation of Peptidomimetics and Conformationally Constrained Analogs from this compound Derivatives

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability or biological activity. The introduction of conformational constraints is a key strategy in their design. researchgate.net Derivatives of fluoronitrobenzoic acid are instrumental in creating such molecules, particularly cyclic peptidomimetics.

One prominent method uses 2-fluoro-5-nitrobenzoic acid as an N-capping reagent for a linear peptide precursor. nih.gov The key step is an intramolecular SNAr (nucleophilic aromatic substitution) macrocyclization, where a nucleophile from the peptide backbone displaces the fluorine atom to form a ring. This process has been successfully used to synthesize 14- and 15-membered β-turn cyclic peptidomimetics with high purity. nih.gov This strategy demonstrates how the reactivity of the fluoro-nitro-aromatic system can be harnessed to enforce a specific, constrained conformation.

Similarly, 2-fluoro-5-nitrobenzoic acid has been used in a one-pot Ugi-Huisgen tandem reaction to create conformationally constrained di- and tripeptides containing an amino-triazoloazepinone core. researchgate.net This approach further underscores the value of fluoronitrobenzoic acid derivatives in generating structurally defined peptidomimetics for various therapeutic and research applications. researchgate.netbiosynth.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 394-01-4 | C₇H₄FNO₄ nih.gov |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | N/A | C₇H₃ClFNO₄ nih.gov |

| Rink amide resin | N/A | N/A |

| Stannous chloride | 7772-99-8 | SnCl₂ |

| Benzimidazole | 51-17-2 | C₇H₆N₂ |

| Benzotriazole | 95-14-7 | C₆H₅N₃ |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ ossila.com |

| Quinoxalinone | N/A | N/A |

| 1,4-Benzodiazepine-2,5-dione | N/A | C₉H₈N₂O₂ |

| Anthranilonitrile | 1885-29-6 | C₇H₆N₂ |

| Succinimide | 123-56-8 | C₄H₅NO₂ |

| N,N'-Disuccinimidyl carbonate | 74124-79-1 | C₉H₈N₂O₇ |

| N-succinimidyl 4-[18F]fluorobenzoate | 134657-66-8 | C₁₁H₈FNO₄ |

| Thiazole | 288-47-1 | C₃H₃NS |

| Piperazine | 110-85-0 | C₄H₁₀N₂ |

| Nosyl-protected piperazine | N/A | N/A |

Elucidation of Reaction Mechanisms and Reactivity Patterns of this compound Functional Groups in Novel Transformations

This compound is a versatile building block in organic synthesis, largely due to the distinct reactivity of its three functional groups: the fluorine atom, the nitro group, and the carboxylic acid. ontosight.ai The electronic interplay between these groups—specifically the strong electron-withdrawing nature of the nitro and carboxylic acid groups—profoundly influences the reactivity of the aromatic ring and each substituent. This allows for a range of selective transformations, making the compound a valuable precursor for complex molecules. ontosight.ai

Nucleophilic Aromatic Substitution Reactions

The fluorine atom at the C-4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the substituents on the benzene (B151609) ring. The nitro group at the C-2 position (ortho to the fluorine) and the carboxylic acid group at the C-1 position (meta to the fluorine) are both potent electron-withdrawing groups. Their combined effect significantly lowers the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.

The mechanism of the SNAr reaction involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this complex is effectively delocalized by the ortho-nitro group.

Leaving Group Departure: The fluoride (B91410) ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The activation provided by the ortho-nitro group is so significant that the fluorine atom can be displaced by various nucleophiles under relatively mild conditions. Research on analogous compounds, such as 5-fluoro-2-nitrobenzoic acid, has shown that the fluorine atom is susceptible to substitution even by weak nucleophiles like aqueous sodium hydroxide (B78521) solution at room temperature. google.comgoogle.com This high reactivity makes this compound a valuable substrate for introducing a wide range of functionalities, including amines, alkoxides, and thiolates, at the C-4 position. smolecule.com This transformation is a key step in the synthesis of various heterocyclic scaffolds. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-amino-4-fluorobenzoic acid. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates and heterocyclic compounds. google.comgoogle.com

The most common and effective method for this reduction is catalytic hydrogenation. google.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. smolecule.comgoogle.com These conditions are generally chemoselective, reducing the nitro group without affecting the carboxylic acid or the C-F bond. d-nb.info

| Reducing Agent System | Typical Conditions | Selectivity Notes |

| H₂ gas, Pd/C catalyst | Methanol or Ethanol solvent, room temp. | Highly selective for the nitro group. Does not reduce the carboxylic acid. |

| NaBH₄-FeCl₂ | Methanol/Water solvent | Can show poor conversion due to reaction with the acidic proton of the carboxylic acid. d-nb.info |

| SnCl₂·2H₂O | Ethyl acetate (B1210297) or Ethanol solvent, reflux | Effective but produces tin-based byproducts that require removal. |

| Iron powder, Acetic Acid | Water/Ethanol solvent, reflux | Classical Béchamp reduction; cost-effective but can require harsh conditions. |

While other reducing agents exist, some are incompatible with the free carboxylic acid. For instance, studies on the selective reduction of nitroarenes containing ester groups have shown that systems like sodium borohydride (B1222165) (NaBH₄) with iron(II) chloride are effective for esters but show very low conversion for substrates with free carboxylic acids, such as 5-fluoro-2-nitrobenzoic acid. d-nb.info This is attributed to the decomposition of the borohydride reagent by the acidic proton of the carboxyl group. d-nb.info Therefore, catalytic hydrogenation remains the method of choice for a clean and high-yielding conversion of this compound to its corresponding aniline (B41778) derivative.

Carboxylic Acid Functional Group Transformations (e.g., Esterification)

The carboxylic acid group in this compound undergoes typical transformations, with esterification being one of the most common and synthetically useful reactions. The resulting esters are often used to protect the carboxylic acid moiety during subsequent reactions, such as the reduction of the nitro group or further nucleophilic substitutions. usm.my

Standard Fischer esterification conditions, involving refluxing the acid in an excess of alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄), are effective. usm.my However, for substrates like nitrobenzoic acids, which can be less reactive, modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields. usm.my

Research on the microwave-assisted esterification of the related isomer, 4-fluoro-3-nitrobenzoic acid, demonstrated efficient conversion using various primary alcohols. usm.my The study highlighted that primary alcohols provide higher yields compared to more sterically hindered secondary or tertiary alcohols. usm.my

| Alcohol | Yield (%) | Reaction Conditions |

| Methanol | 77 | 130°C, 15 min, H₂SO₄ catalyst |

| Ethanol | 74 | 130°C, 15 min, H₂SO₄ catalyst |

| Propanol | 83 | 130°C, 15 min, H₂SO₄ catalyst |

| Butanol | 98 | 130°C, 15 min, H₂SO₄ catalyst |

| sec-Butanol | 38 | 130°C, 15 min, H₂SO₄ catalyst |

| t-Butanol | 1 | 130°C, 15 min, H₂SO₄ catalyst |

| Data adapted from a study on 4-fluoro-3-nitrobenzoic acid, which shows reactivity patterns applicable to this compound. usm.my |

Besides esterification, the carboxylic acid can be converted into an acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂). google.com This highly reactive intermediate can then be used to form amides, anhydrides, and other acid derivatives.

Cross-Coupling Methodologies

While the C-F bond can participate in some cross-coupling reactions, a more prevalent and powerful strategy involving this compound is decarboxylative cross-coupling. rsc.orgbeilstein-journals.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, and the resulting arylmetal intermediate couples with a reaction partner. Benzoic acids with electron-withdrawing groups, such as this compound, are particularly well-suited for these transformations. rsc.orgbeilstein-journals.org

Decarboxylative Heck Vinylation: This reaction couples the benzoic acid derivative with an olefin to form a stilbene-type product. A protocol utilizing a palladium catalyst in combination with a copper(II) fluoride oxidant has been developed for the vinylation of various 2-nitrobenzoates. beilstein-journals.org Under these conditions, the potassium salt of the nitrobenzoic acid reacts with olefins like styrene (B11656) to give the corresponding vinyl arenes in good yields. beilstein-journals.orgd-nb.info The electron-deficient nature of the substrate facilitates the crucial decarboxylation step. beilstein-journals.org

Decarboxylative C-H Arylation: In this approach, the aryl unit derived from the decarboxylation of this compound is coupled directly with a C-H bond of another aromatic system, typically a heteroarene. rsc.org Copper-catalyzed methods have been developed where molecular oxygen can be used as a sustainable, terminal oxidant. rsc.org These reactions provide a direct route to biaryl compounds, which are important structures in medicinal chemistry. rsc.org

Decarboxylative Halogenation: The carboxylic acid group can also be replaced with a halogen atom. A silver/copper-mediated decarboxylative halogenation has been reported where this compound was successfully converted into 1-bromo-4-fluoro-2-nitrobenzene (B1271562) and 1-chloro-4-fluoro-2-nitrobenzene using NaBr and NaCl as the respective halogen sources. rsc.org This provides an alternative route to halogenated nitroaromatics that might be difficult to access through direct electrophilic halogenation due to regioselectivity issues.

These advanced coupling methodologies underscore the utility of this compound not just as a scaffold, but as an active participant in carbon-carbon and carbon-halogen bond-forming reactions.

Medicinal Chemistry and Pharmaceutical Development Leveraging 4 Fluoro 2 Nitrobenzoic Acid Scaffolds

Strategic Role of 4-Fluoro-2-nitrobenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis

This compound and its structural isomers serve as crucial building blocks in the synthesis of a variety of pharmaceutical compounds. innospk.comossila.com The presence of multiple reactive sites—the carboxylic acid, the fluorine atom, and the nitro group—allows for diverse chemical modifications, making it a versatile precursor for complex molecules. ossila.com The specific arrangement of these functional groups in this compound makes it a valuable starting material for creating targeted molecular architectures.

One of the significant applications of fluoronitrobenzoic acids is in the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities, including antimicrobial, opioid, antipsychotic, and antihistaminic properties. ossila.com For instance, 4-fluoro-3-nitrobenzoic acid is an ideal precursor for synthesizing benzimidazole (B57391) derivatives that have shown antimycobacterial activity. sigmaaldrich.com The synthesis typically involves the reaction of the fluoronitrobenzoic acid derivative with other reagents to construct the benzimidazole core. sigmaaldrich.com

Furthermore, isomers like 2-fluoro-4-nitrobenzoic acid are used as intermediates in the development of irreversible inhibitors of tyrosine kinases, which are targets for anticancer therapies. google.com The synthesis pathway can involve the oxidation of a corresponding nitrotoluene to form the benzoic acid, which is then further modified. google.comchemicalbook.com This highlights the strategic importance of the fluoronitrobenzoic acid scaffold in accessing medicinally relevant chemical space.

Impact of Fluorine and Nitro Substituents on Pharmacokinetic and Pharmacodynamic Profiles of Derived Compounds

The incorporation of fluorine and nitro groups into a drug molecule can profoundly influence its pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties. tandfonline.compharmacyjournal.orgresearchgate.netsvedbergopen.com These substituents are often strategically included in drug design to optimize absorption, distribution, metabolism, and excretion (ADME), as well as to enhance binding to biological targets. tandfonline.compharmacyjournal.org

Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. tandfonline.com Its introduction can lower the pKa (a measure of acidity) of nearby acidic groups and decrease the basicity of amines. tandfonline.comnih.gov This modulation of a compound's ionization state can improve its ability to permeate biological membranes, thereby enhancing oral bioavailability. tandfonline.compharmacyjournal.org

Table 1: Influence of Fluorine and Nitro Groups on Physicochemical Properties

| Substituent | Effect on pKa | Impact on Lipophilicity | Consequence for Bioavailability |

| Fluorine | Decreases basicity of nearby amines, increases acidity of acids. tandfonline.comnih.gov | Generally increases, but can be variable. bohrium.comresearchgate.net | Can be enhanced due to improved membrane permeation. tandfonline.compharmacyjournal.org |

| Nitro Group | Strong electron-withdrawing effect alters electron distribution. svedbergopen.comscielo.br | Increases polarity, which can decrease lipophilicity. nih.gov | Can be modulated by balancing polarity and membrane permeability. svedbergopen.com |

The nitro group, on the other hand, is susceptible to metabolic reduction. nih.govresearchgate.net This reduction can be a key step in the bioactivation of certain drugs, particularly antimicrobial and anticancer agents. scielo.br However, this metabolic pathway can also lead to the formation of reactive intermediates that may cause toxicity. nih.gov Therefore, the metabolic fate of the nitro group must be carefully considered during drug design. The presence of both a metabolically robust fluorine atom and a reducible nitro group in derivatives of this compound presents a complex but potentially advantageous metabolic profile that can be exploited in drug development. tandfonline.comnih.gov

Table 2: Effects of Fluorine and Nitro Groups on Metabolic Pathways

| Substituent | Primary Metabolic Impact | Mechanism | Outcome |

| Fluorine | Increased metabolic stability. tandfonline.comacs.org | The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comacs.org | Longer drug half-life, increased bioavailability. tandfonline.compharmacyjournal.org |

| Nitro Group | Susceptible to metabolic reduction. nih.govresearchgate.net | Can be reduced by nitroreductase enzymes to form reactive intermediates. scielo.brnih.gov | Can lead to bioactivation of the drug or potential toxicity. scielo.brnih.gov |

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, owing to the unique combination of their functional groups. The scaffold allows for the synthesis of compounds that can interact with various biological targets, leading to potential therapeutic applications.

The this compound framework can be utilized to design enzyme inhibitors. For example, its isomer, 2-fluoro-4-nitrobenzoic acid, has been used as an intermediate in the synthesis of irreversible tyrosine kinase inhibitors. google.com The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing fluorine and nitro groups, can facilitate covalent bond formation with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. Furthermore, this compound itself has been observed to enhance the binding of insulin (B600854) to adipocytes, suggesting a potential role in modulating protein-ligand interactions. sigmaaldrich.com

Nitroaromatic compounds have a long history as antimicrobial agents, and derivatives of this compound are no exception. scielo.brnih.gov The biological activity of many nitro-containing drugs is dependent on the bioreduction of the nitro group within the target organism. scielo.br This process can generate reactive nitrogen species that are toxic to the microorganism. svedbergopen.comresearchgate.net

Anti-inflammatory and Analgesic Properties

The core structure of this compound has been utilized as a starting point for the synthesis of novel compounds with potential anti-inflammatory and analgesic activities. The rationale behind its use lies in the ability to functionalize the benzoic acid backbone to create derivatives that can interact with biological targets involved in inflammation and pain pathways.

Research in this area has led to the development of a variety of derivatives, including chalcones and their corresponding dihydropyrazoles. For instance, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. While not directly synthesized from this compound, these studies on related fluorinated aromatic compounds highlight the potential of the fluorinated phenyl motif in modulating inflammatory responses. In one such study, the monomethoxychalcone and its dihydropyrazole derivative demonstrated the highest analgesic and anti-inflammatory activities within the tested series.

The general approach involves leveraging the reactivity of the carboxylic acid and the potential for nucleophilic substitution of the fluorine atom or reduction of the nitro group to introduce diverse pharmacophores. These modifications aim to optimize the binding affinity of the resulting molecules to key enzymes such as cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory cascade. The data from these investigations are often presented in tables that compare the activity of the synthesized compounds to established anti-inflammatory drugs.

Below is an example of a data table summarizing the anti-inflammatory activity of hypothetical compounds derived from a 4-fluorobenzoic acid scaffold, illustrating the type of data generated in such studies.

| Compound ID | Structure Modification | % Inhibition of Edema (Carrageenan-induced) | Analgesic Activity (% Protection) |

| FNBA-01 | Amide derivative | 45.2 | 38.7 |

| FNBA-02 | Ester derivative | 55.8 | 49.1 |

| FNBA-03 | Heterocyclic conjugate | 68.3 | 62.5 |

| Diclofenac | (Standard) | 72.5 | 70.2 |

This table is for illustrative purposes and does not represent actual experimental data for derivatives of this compound.

Antineoplastic and Anticancer Investigations

The quest for novel anticancer agents has led researchers to explore a wide array of chemical scaffolds, including those derived from fluorinated benzoic acids. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate, making fluorinated compounds attractive for oncology research.

While direct studies on the antineoplastic and anticancer properties of compounds derived specifically from this compound are limited in publicly available literature, the broader class of fluoroquinolones, which share a fluorinated aromatic ring, has been investigated for its anticancer potential. For example, certain levofloxacin (B1675101) analogs with 4-fluoro substitutions have shown potent activity against breast cancer cell lines. This suggests that the 4-fluoro-2-nitrophenyl moiety could serve as a valuable pharmacophore in the design of new cytotoxic agents.

The typical investigative process involves synthesizing a library of compounds and screening them against various cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. Promising candidates are then subjected to further studies to elucidate their mechanism of action, which may involve the inhibition of key enzymes like topoisomerase II or the induction of apoptosis.

The following table provides a hypothetical representation of data from an in vitro anticancer screening of compounds based on a 4-fluoronitrobenzoate framework.

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |

| FNBA-C1 | MCF-7 (Breast) | 12.5 | Topoisomerase II Inhibition |

| FNBA-C2 | A549 (Lung) | 25.8 | Apoptosis Induction |

| FNBA-C3 | HCT116 (Colon) | 8.2 | Cell Cycle Arrest at G2/M |

| Doxorubicin | (Standard) | 0.9 | Intercalation into DNA |

This table is for illustrative purposes and does not represent actual experimental data for derivatives of this compound.

Antimalarial Compound Design

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new antimalarial agents. The design of novel compounds often involves the use of versatile chemical building blocks to create molecules that can interfere with essential parasitic pathways.

Although specific examples of antimalarial compounds derived directly from this compound are not extensively documented, the principles of antimalarial drug design suggest its potential as a starting material. For instance, the synthesis of tebuquine (B1682963) analogues, which are potent antimalarial agents, has involved the introduction of a 4-chlorophenyl moiety into a 4-hydroxyaniline side chain. This highlights the importance of substituted phenyl rings in antimalarial activity. The 4-fluoro-2-nitrophenyl scaffold could be similarly employed to generate novel structures for screening.

A common strategy in antimalarial drug discovery is to synthesize derivatives that can interfere with hemozoin formation in the parasite or inhibit key parasitic enzymes. The evaluation of these compounds involves in vitro testing against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

A hypothetical data table for the antimalarial activity of compounds derived from a 4-fluoronitrobenzoate scaffold is presented below.

| Compound ID | P. falciparum Strain (CQ-sensitive) IC50 (nM) | P. falciparum Strain (CQ-resistant) IC50 (nM) |

| FNBA-M1 | 150 | 450 |

| FNBA-M2 | 85 | 220 |

| FNBA-M3 | 45 | 110 |

| Chloroquine | (Standard) | 20 |

This table is for illustrative purposes and does not represent actual experimental data for derivatives of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derived Therapeutics

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and development. These studies aim to understand how modifications to the chemical structure of a lead compound affect its biological activity and physicochemical properties, respectively. For therapeutics derived from this compound, SAR and SPR studies would be crucial for optimizing their efficacy and drug-like properties.

While comprehensive SAR and SPR studies specifically for derivatives of this compound are not widely published, general principles can be inferred from related classes of compounds. For instance, in the context of anti-inflammatory agents, the nature and position of substituents on the phenyl ring can significantly influence COX enzyme selectivity and potency. Similarly, for anticancer agents, modifications that enhance cellular uptake and target engagement are key.

A systematic SAR study would involve the synthesis of a series of analogs where the carboxylic acid, nitro group, and fluorine atom of the this compound scaffold are systematically modified. For example, the carboxylic acid could be converted to various amides or esters, the nitro group could be reduced to an amine and subsequently derivatized, and the fluorine atom's position could be varied to probe its effect on activity.

The insights gained from these studies are invaluable for guiding the design of more potent and selective drug candidates with improved pharmacokinetic profiles.

Preclinical Development and Therapeutic Potential of Novel Agents Derived from this compound

The preclinical development phase is a critical step in translating a promising chemical entity from the laboratory to a potential clinical candidate. This stage involves a series of in vitro and in vivo studies to assess the safety and efficacy of the compound before it can be tested in humans.

For novel agents derived from this compound, preclinical development would encompass a range of activities, including:

Pharmacokinetic profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Toxicology studies: In vitro and in vivo assessments to identify any potential toxic effects of the drug candidate.

Efficacy studies: Evaluation of the therapeutic effect of the compound in relevant animal models of the target disease.

The therapeutic potential of agents derived from this scaffold is broad, given the diverse biological activities that can be achieved through its chemical modification. As a versatile building block, this compound holds promise for the development of new treatments for a range of conditions, from inflammatory disorders to infectious diseases and cancer. However, it is important to note that the progression of any new chemical entity through preclinical and clinical development is a complex and lengthy process that requires substantial research and investment.

Applications in Agrochemical Research and Development

Design and Synthesis of Herbicidal Agents Incorporating 4-Fluoro-2-nitrobenzoic Acid Moieties

While direct and detailed public research on herbicidal agents synthesized from this compound is limited, the broader class of fluorinated nitrobenzoic acids is recognized for its importance in this field. For instance, a closely related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, serves as a crucial intermediate in the industrial synthesis of the potent herbicide saflufenacil. google.comgoogle.com This underscores the potential of the 4-fluoro-2-nitro-substituted phenyl ring system in designing molecules that can effectively control unwanted vegetation.

The strategic incorporation of the this compound moiety into larger molecules is a key area of investigation. The fluorine atom can enhance the metabolic stability and binding affinity of the herbicide to its target protein, while the nitro group can be a precursor to an amino group, which is a common feature in many biologically active compounds.

Table 1: Related Herbicidal Intermediates and Final Products

| Intermediate Compound | Herbicide | Chemical Class |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Saflufenacil | Pyrimidinedione |

This table is provided for illustrative purposes to show the role of similar compounds in herbicide synthesis, due to the limited direct public data on this compound itself.

Development of Pesticidal Compounds with Enhanced Efficacy and Environmental Profiles

The development of new pesticidal compounds is driven by the need for agents that are not only effective against target pests but also exhibit reduced environmental impact and lower toxicity to non-target organisms. The unique electronic properties conferred by the fluorine and nitro substituents on the this compound backbone make it an attractive starting material for the synthesis of novel insecticides and fungicides.

Although specific commercial pesticides directly derived from this compound are not widely documented in publicly available literature, the principles of rational drug design suggest its utility. The modification of the carboxylic acid group into various esters or amides can modulate the compound's lipophilicity and, consequently, its ability to penetrate the pest's outer layers. Furthermore, the nitro group can be chemically transformed into other functional groups, leading to a diverse range of potential pesticidal molecules. The aim is to create compounds with high target specificity, minimizing off-target effects and contributing to a more sustainable approach to pest management.

Contributions to Materials Science and Advanced Functional Materials

Development of Optoelectronic Materials: Fluorescence and Conductivity ModulationNo research was found that discusses the role of 4-Fluoro-2-nitrobenzoic acid in the development of optoelectronic materials. There is no available information on its use to modulate fluorescence or electrical conductivity in such applications. While a related isomer, 4-fluoro-3-nitrobenzoic acid, is mentioned as a building block for fluorescent dyes, this does not apply to the subject compound.

Due to the absence of specific scientific data for this compound in these advanced material applications, generating a factually accurate and thorough article that complies with the user's strict outline and content requirements is not feasible.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Fluoro-2-nitrobenzoic acid. ¹H NMR, ¹³C NMR, and ¹⁹F NMR are routinely utilized to provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing nitro and carboxyl groups, as well as the electronegative fluorine atom. The proton ortho to the carboxyl group and meta to the fluorine is typically found at the lowest field, while the other two aromatic protons appear at higher fields, with their multiplicity dictated by proton-proton and proton-fluorine couplings.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms directly attached to the electron-withdrawing groups (carboxyl, nitro, and fluorine) are significantly deshielded and appear at lower fields in the spectrum. The quaternary carbon attached to the carboxyl group is also readily identifiable.

The presence of a fluorine atom allows for the use of ¹⁹F NMR, a highly sensitive technique that can provide further structural confirmation and information about the electronic environment of the fluorine atom. The chemical shift of the fluorine resonance is indicative of the substitution pattern on the aromatic ring.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | m | J(H,H), J(H,F) |

| ¹³C | 115 - 165 | s, d | J(C,F) |

| ¹⁹F | -110 to -100 | m | J(F,H) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound. labmanager.comthermofisher.com These methods probe the vibrational modes of the molecule, offering a unique "fingerprint" for identification. labmanager.comthermofisher.com

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. sapub.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. sapub.org The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong absorptions near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibration is usually observed in the 1250-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also produce characteristic peaks. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. labmanager.comthermofisher.com While the O-H and C=O stretches are also observable in the Raman spectrum, the symmetric stretching vibration of the nitro group often gives a particularly strong Raman signal. nih.govresearchgate.net Aromatic ring vibrations are also prominent in the Raman spectrum, aiding in the structural confirmation of the molecule. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1700 (medium) |

| Nitro Group | Asymmetric N-O stretch | ~1530 (strong) | Medium |

| Nitro Group | Symmetric N-O stretch | ~1350 (strong) | Strong |

| Fluoro Group | C-F stretch | 1250-1100 (medium-strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of this compound, which is crucial for confirming its elemental composition. nih.govpnnl.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. pnnl.gov

For this compound (C₇H₄FNO₄), the theoretical monoisotopic mass is 185.0124 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value, often within a few parts per million (ppm) of error. This high level of accuracy provides strong evidence for the molecular formula of the compound.

HRMS can also be used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, helping to confirm the connectivity of the atoms within the molecule.

Chromatographic Methods for Separation, Quantification, and Purity Profiling

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound and its derivatives. biosynth.comscbt.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC and UPLC are powerful analytical techniques for separating components of a mixture, quantifying the amount of this compound, and determining its purity. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for analyzing acidic aromatic compounds. ekb.egchromforum.org

The mobile phase typically consists of a mixture of water (often buffered to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any impurities. ekb.eg UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. ekb.egresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. umich.eduyork.ac.uknih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the starting material, products, and any byproducts can be separated based on their differing polarities. umich.eduyork.ac.uk

The position of the spots is visualized, often under UV light due to the UV-active nature of the aromatic compound, and the retention factor (Rf) for each component is calculated. umich.eduyork.ac.uk The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. TLC is an invaluable tool for optimizing reaction conditions and determining the appropriate time for reaction work-up. rochester.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages of these elements are then compared to the theoretically calculated values based on the molecular formula (C₇H₄FNO₄).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 45.42% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.18% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.26% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.57% |

| Oxygen | O | 15.999 | 4 | 63.996 | 34.57% |

| Total | | | | 185.11 | 100.00% |

A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a comprehensive search of crystallographic databases reveals a lack of a publicly available single-crystal X-ray structure for this compound, analysis of closely related derivatives provides significant insight into its expected solid-state characteristics.

Detailed crystallographic studies have been performed on derivatives such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid. The structural data from these compounds are invaluable for predicting the molecular conformation, hydrogen bonding motifs, and crystal packing of this compound.

A study on 2-nitrobenzoic acid, which shares the ortho-nitrobenzoic acid moiety, reveals that intermolecular interactions can be categorized into three main types: the formation of a classic carboxylic acid hydrogen-bonded dimer, a distinctive ribbon of O···O interactions, and numerous O···H interactions. nih.gov

Molecular Conformation and Steric Effects

In substituted nitrobenzoic acids, the planarity of the molecule is significantly influenced by the steric hindrance imposed by the substituents on the benzene (B151609) ring. For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the carboxylic acid group causes a notable rotation of the carboxylic acid group out of the aromatic plane. nih.govscbt.comresearchgate.net This steric interaction is a common feature in ortho-substituted benzoic acids. nih.govscbt.comresearchgate.net Similarly, it is anticipated that the nitro group at the 2-position in this compound would induce a torsional twist of the carboxylic acid group relative to the benzene ring to minimize steric strain.

The planarity of the nitro group itself can also be affected by adjacent bulky substituents. mdpi.com However, with a fluorine atom at the 4-position, significant steric hindrance on the nitro group is not expected, and it is likely to be more coplanar with the aromatic ring compared to derivatives with bulkier ortho substituents.

Hydrogen Bonding and Supramolecular Assembly

A predominant feature in the crystal structures of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid moieties. nih.govscbt.comresearchgate.net This is observed in the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, where molecules form head-to-tail dimers through intermolecular hydrogen bonds with a donor-acceptor distance of 2.7042 (14) Å. nih.govscbt.comresearchgate.net It is highly probable that this compound would also exhibit this classic R²₂(8) graph-set notation dimer formation in its solid state.

In the case of 4-Fluoro-2-(phenylamino)benzoic acid, two independent molecules are present in the asymmetric unit, which form A–B acid–acid dimers through pairwise O—H···O hydrogen bonds. tslpharm.com This further supports the likelihood of dimer formation in the crystal structure of this compound. Additionally, both molecules of 4-Fluoro-2-(phenylamino)benzoic acid feature an intramolecular N—H···O hydrogen bond. tslpharm.com

Crystal Packing and Intermolecular Interactions

The crystallographic data for the related derivatives are summarized in the tables below, providing a valuable reference for the anticipated structural parameters of this compound.

Crystallographic Data for 4-nitro-2-(trifluoromethyl)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄F₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9713 (3) |

| b (Å) | 11.2669 (5) |

| c (Å) | 10.3235 (4) |

| β (°) | 108.019 (2) |

| Volume (ų) | 881.99 (6) |

Hydrogen Bond Geometry for 4-nitro-2-(trifluoromethyl)benzoic acid (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|

Crystallographic Data for 4-Fluoro-2-(phenylamino)benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.1923 (2) |

| b (Å) | 11.1783 (2) |

| c (Å) | 17.6534 (3) |

| β (°) | 101.4050 (10) |

| Volume (ų) | 2163.63 (7) |

Hydrogen Bond Geometry for 4-Fluoro-2-(phenylamino)benzoic acid (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1A—H1A···O2A | 0.811 (18) | 1.889 (18) | 2.6289 (14) | 151.3 (17) |

| N1B—H1B···O2B | 0.835 (18) | 1.870 (18) | 2.6288 (14) | 151.0 (16) |

| O1A—H1A···O2B | 0.94 (2) | 1.72 (2) | 2.6515 (13) | 171.2 (19) |

Computational Chemistry and Theoretical Investigations on 4 Fluoro 2 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Fluoro-2-nitrobenzoic acid. tandfonline.com These methods model the molecule's electron distribution, which governs its chemical behavior.

Electronic Structure: The arrangement of the electron-withdrawing nitro (NO₂) and fluorine (F) groups, along with the carboxylic acid (COOH) group on the benzene (B151609) ring, creates a unique electronic profile. DFT calculations can map the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions. For this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons are electron-poor (positive potential), indicating sites for nucleophilic interaction.

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For substituted benzoic acids, these calculations can predict the most likely sites for nucleophilic or electrophilic substitution. The presence of the strongly deactivating nitro and fluoro groups influences the reactivity of the aromatic ring. Natural Bond Orbital (NBO) analysis further quantifies charge distribution and delocalization effects within the molecule, explaining the intramolecular charge transfer and stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following values are illustrative and based on typical results for similar aromatic compounds calculated with DFT methods.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 4.5 D | Measures molecular polarity |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These studies are fundamental in drug discovery for identifying potential therapeutic candidates.

Given that this compound has been noted to enhance the binding of insulin (B600854) to adipocytes, docking studies could be employed to investigate its interaction with the insulin receptor or related proteins. sigmaaldrich.com The process involves generating a 3D model of the ligand and placing it into the binding site of the target protein. A scoring function then calculates the binding affinity, expressed as binding energy (in kcal/mol), and predicts the most stable binding pose.

A typical docking simulation for this compound would likely show interactions such as:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, potentially interacting with polar amino acid residues like Arginine, Lysine, or Aspartate in the binding pocket.

Halogen Bonding: The fluorine atom can participate in halogen bonds with electron-donating atoms like oxygen or sulfur.

Pi-Pi Stacking: The aromatic ring can engage in stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: The polar nitro group can form electrostatic interactions with charged residues.

By identifying key interactions and predicting binding affinity, these studies can guide the design of more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -7.2 kcal/mol | Indicates a potentially stable binding interaction |

| Interacting Residues | LYS-78, ASP-184, PHE-185 | Specific amino acids involved in binding |

| Key Interactions | Hydrogen bond with ASP-184 (carboxyl group), Pi-pi stacking with PHE-185 (benzene ring) | The primary forces holding the ligand in the binding site |

Prediction of Drug Likeness and Pharmacokinetic Parameters using Computational Tools

Before expensive synthesis and testing, computational tools can predict a molecule's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions help to identify candidates with a higher probability of success in clinical trials. nih.gov

Drug Likeness: Drug likeness is often assessed using rules like Lipinski's Rule of Five. These rules evaluate physicochemical properties to determine if a compound is likely to be orally bioavailable. For this compound, these properties are calculated from its structure.

Molecular Weight: 185.11 g/mol nih.gov

LogP (octanol-water partition coefficient): A measure of lipophilicity. The computed XLogP3 is 1.6. nih.gov

Hydrogen Bond Donors: 1 (from the carboxylic acid) nih.gov

Hydrogen Bond Acceptors: 4 (from the oxygens in the carboxyl and nitro groups)

Topological Polar Surface Area (TPSA): 83.1 Ų nih.gov

This compound adheres to Lipinski's rules, suggesting it has favorable physicochemical properties for a potential oral drug.